molecular formula C5H6ClNO B3152250 2-(Chloromethyl)-5-methyl-1,3-oxazole CAS No. 731851-14-2

2-(Chloromethyl)-5-methyl-1,3-oxazole

Cat. No. B3152250
M. Wt: 131.56 g/mol
InChI Key: NHBCFSWIRRZFRU-UHFFFAOYSA-N
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Patent
US08003654B2

Procedure details

prepared by reaction of the commercially available 2-chloromethyl-5-methyl-oxazole with 2M ethylamine in THF.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[O:4][C:5]([CH3:8])=[CH:6][N:7]=1.[CH2:9]([NH2:11])[CH3:10]>C1COCC1>[CH2:9]([NH:11][CH2:2][C:3]1[O:4][C:5]([CH3:8])=[CH:6][N:7]=1)[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1OC(=CN1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)NCC=1OC(=CN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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